molecular formula C7H9BrN2O B12967829 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile

Cat. No.: B12967829
M. Wt: 217.06 g/mol
InChI Key: AXSQCJKBHHSQBM-UHFFFAOYSA-N
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Description

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile is an organic compound with the molecular formula C7H9BrN2O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine derivatives with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production. The use of automated systems ensures precise control over reaction parameters, leading to higher efficiency and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoacetyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.

    Reduction: Formation of 1-(2-hydroxyethyl)pyrrolidine-2-carbonitrile.

    Oxidation: Formation of 1-(2-carboxyethyl)pyrrolidine-2-carbonitrile.

Scientific Research Applications

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile involves its interaction with nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or modification of protein function. The carbonitrile group can also participate in various chemical reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: Similar in structure but with a chloroacetyl group instead of a bromoacetyl group.

    1-(2-Fluoroacetyl)pyrrolidine-2-carbonitrile: Contains a fluoroacetyl group, offering different reactivity and properties.

    1-(2-Iodoacetyl)pyrrolidine-2-carbonitrile: Features an iodoacetyl group, which can undergo unique chemical transformations.

Uniqueness

1-(2-Bromoacetyl)pyrrolidine-2-carbonitrile is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

1-(2-bromoacetyl)pyrrolidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSQCJKBHHSQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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